molecular formula C9H6FNS B8816459 2-Fluoro-6-(thiophen-2-yl)pyridine CAS No. 842136-47-4

2-Fluoro-6-(thiophen-2-yl)pyridine

Cat. No.: B8816459
CAS No.: 842136-47-4
M. Wt: 179.22 g/mol
InChI Key: ZNYZHKTWQUAYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(thiophen-2-yl)pyridine is a useful research compound. Its molecular formula is C9H6FNS and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 2-Fluoro-6-(thiophen-2-yl)pyridine is C8H6FNS, and its structure features a pyridine ring substituted with a fluorine atom and a thiophene moiety. The presence of fluorine can significantly alter the reactivity and stability of the compound, while the thiophene ring is known for its role in enhancing electronic properties.

Drug Development

The compound is being investigated as a potential scaffold for developing new pharmaceuticals. The combination of fluorine and thiophene groups can enhance the biological activity of drug candidates by improving their interaction with biological targets.

Case Study: Antimalarial Activity
Research has shown that fluorinated compounds often exhibit enhanced antimalarial activity. For instance, studies on similar structures indicate that introducing a fluorine atom at specific positions can improve efficacy against Plasmodium falciparum, the causative agent of malaria. Such modifications could be explored further with this compound to identify promising antimalarial agents .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Fluorinated compounds are known to interact effectively with various enzymes, enhancing their binding affinity and selectivity.

Table 2: Enzyme Inhibition Studies

Enzyme TargetObserved EffectReference
Various EnzymesEnhanced binding affinity
Antimalarial TargetsImproved selectivity and potency

Organic Electronics

Due to its unique electronic properties, this compound may serve as a component in organic electronic devices. The thiophene moiety is particularly valuable in this context, as it can facilitate charge transport.

Case Study: Organic Photovoltaics
Research into similar compounds has indicated their potential in organic photovoltaic applications, where they can improve efficiency through better charge mobility and stability. This aspect warrants further exploration for this compound in developing next-generation solar cells.

Optoelectronic Devices

The compound's luminescent properties may also be applicable in optoelectronic devices. Its ability to form complexes with metals can lead to materials with desirable optical characteristics.

Table 3: Applications in Materials Science

Application TypePotential BenefitsReference
Organic ElectronicsEnhanced charge transport
Optoelectronic DevicesImproved luminescent properties

Properties

CAS No.

842136-47-4

Molecular Formula

C9H6FNS

Molecular Weight

179.22 g/mol

IUPAC Name

2-fluoro-6-thiophen-2-ylpyridine

InChI

InChI=1S/C9H6FNS/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H

InChI Key

ZNYZHKTWQUAYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-6-fluoropyridine and thiophene-2-boronic acid were treated in a manner similar to Reference Example 20-(1) to give 2-(6-fluoro-2-pyridyl)thiophene as yellow oil. APCI-Mass m/Z 180 (M+H).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.